1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c21-17-4-1-5-18(22)20(17)10-12-27(23,24)19-8-6-15(7-9-19)13-26-14-16-3-2-11-25-16/h2-3,11,15H,1,4-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLLJZMOTBCEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, identified by its CAS number 186139-09-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, a furan moiety, and a sulfonyl group, suggest diverse biological activities. This article reviews the compound's biological activity based on various studies and research findings.
Structural Characteristics
The molecular structure of this compound allows for interactions with multiple biological targets. The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks, while the furan ring contributes to its aromatic characteristics, potentially enabling electrophilic substitution reactions. The piperidine ring further allows for various transformations that can modify pharmacological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antitumor Activity
Several studies have highlighted the potential antitumor effects of this compound. Similar sulfonamide derivatives have been investigated for their role as inhibitors of metalloproteinases, enzymes implicated in cancer metastasis. These compounds may disrupt pathways involved in tumor progression and cell migration.
Antimicrobial Effects
The compound's structural components suggest possible antimicrobial properties. Compounds with similar piperidine structures have shown activity against various microorganisms. For instance, sulfonamide derivatives are often explored for their ability to inhibit bacterial growth by targeting specific metabolic pathways.
Understanding the mechanism of action for this compound involves examining its interactions with biological targets:
Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with specific proteins or enzymes. Such studies help elucidate binding affinities and provide insights into its efficacy and safety profiles.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-1-methylsulfonylpiperidine | Piperidine ring with a sulfonamide group | Active against various cancers |
| 5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridine | Similar piperidine structure with halogen | Antimicrobial properties |
| 5-methoxy-2-piperidin-4-yloxypyridine | Piperidine framework with methoxy substitution | Investigated for neuroprotective effects |
The combination of the furan moiety and sulfonamide functional group in this compound may confer distinct pharmacological properties compared to these similar compounds.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include preparing the piperidine derivative followed by introducing the furan group through nucleophilic substitution or electrophilic addition. Sulfonylation is usually achieved using sulfonyl chlorides under appropriate conditions.
This compound shows promise as a lead candidate in drug development targeting diseases such as cancer and infections. Its derivatives may serve as probes in biochemical assays or intermediates in synthesizing more complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Core Structure: The piperidine-2,6-dione core in the target compound and lenalidomide/apremilast suggests shared mechanisms, such as cereblon binding or TNF-α inhibition . In contrast, Compound 27 lacks the dione moiety, likely altering its target specificity.
- Substituents: The furan-thioether group in the target compound may offer improved metabolic stability over thiophene analogs (e.g., Compound 27), as furan rings are less prone to oxidative metabolism than thiophenes . Compound 27’s thiophene butyric acid substituent confers higher lipophilicity, which might favor blood-brain barrier penetration but reduce solubility .
Preparation Methods
Preparation of Chloromethylpiperidine
4-(Chloromethyl)piperidine is synthesized by treating piperidine with paraformaldehyde and HCl gas under reflux. The chloromethyl group serves as an electrophilic site for thiol attack.
Thioether Coupling
Reaction of chloromethylpiperidine with furan-2-ylmethanethiol in DMF, catalyzed by triethylamine, affords the target thioether. The reaction proceeds via an SN2 mechanism, with yields optimized to 85–90% under inert atmosphere.
Table 2: Conditions for Thioether Formation
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Et3N | DMF | 6 | 88 |
| 2 | DBU | DCM | 8 | 76 |
| 3 | K2CO3 | Acetone | 12 | 65 |
Coupling of Sulfonylethyl-Piperidine-2,6-dione and Thioether-Piperidine
The final assembly involves linking the two fragments via a sulfonamide bond (Scheme 3).
Activation of Sulfonylethyl Group
The sulfonylethyl intermediate is converted to its sulfonyl chloride using PCl5 in dichloromethane. This reactive species facilitates nucleophilic displacement by the piperidine nitrogen.
Amide Bond Formation
Reacting the sulfonyl chloride with 4-(((furan-2-ylmethyl)thio)methyl)piperidine in the presence of pyridine yields the coupled product. The reaction is exothermic, requiring slow addition and ice-bath cooling to maintain control.
Equation 2:
$$
\text{Sulfonyl chloride} + \text{Piperidine-thioether} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}
$$
Optimization and Characterization
Reaction Optimization
Key parameters include stoichiometry, temperature, and catalyst selection. For instance, employing Hünig’s base instead of pyridine improves yields by reducing side reactions.
Q & A
Q. How can AI-driven molecular editing enhance this compound’s druglikeness?
- Methodological Answer: Apply the DiffIUPAC model to modify specific substructures (e.g., replacing piperidine-2,6-dione with spirocyclic motifs). Train the model on curated datasets of bioactive piperidines, then generate analogs prioritizing synthetic feasibility (SYNTHIA) and predicted ADMET profiles (SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
